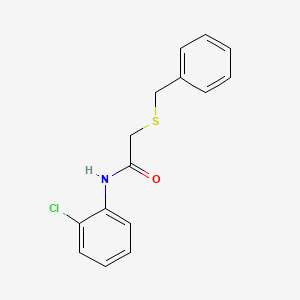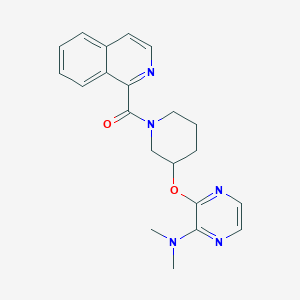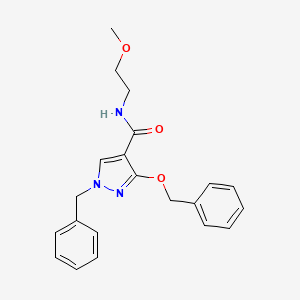![molecular formula C19H18N2O6S B2835399 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 892855-45-7](/img/structure/B2835399.png)
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a heterocyclic monomer based on 2,1,3-benzothiadiazole . It’s an electron-poor molecule with good solubility in organic solvents . The exact molecular formula and weight may vary depending on the specific compound .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving a 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl core . The exact structure can vary depending on the specific compound, as indicated by the different molecular formulas and weights reported .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. It’s known to be a solid and to have good solubility in organic solvents . The exact properties can vary depending on the specific compound .Aplicaciones Científicas De Investigación
Anticonvulsant and Sedative-Hypnotic Activities
Research on benzothiazole derivatives has shown promising anticonvulsant activity, with some compounds demonstrating significant effects in electroshock and pentylenetetrazole-induced lethal convulsion tests. For example, specific derivatives have shown to bind to benzodiazepine receptors, indicating their potential as novel anticonvulsant agents. One study highlighted a compound that, in addition to its anticonvulsant properties, induced sedative-hypnotic activity without impairing learning and memory. This suggests a role for benzothiazole derivatives in developing therapies for conditions requiring sedation and convulsion control, highlighting the involvement of benzodiazepine receptors in their pharmacological effects (Faizi et al., 2017).
Anticancer Properties
Another significant area of application for benzothiazole derivatives is in anticancer research. Various studies have demonstrated the antiproliferative activity of these compounds against multiple cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7). These findings suggest that benzothiazole derivatives can inhibit cell growth and induce proapoptotic effects, particularly in cancer cell lines. The potential of these compounds as novel apoptosis inducers in cancer therapy is highlighted, supporting the investigation into their mechanism of action and therapeutic application in oncology (Corbo et al., 2016).
Antimicrobial Activity
Benzothiazole derivatives have also been evaluated for their antimicrobial properties, with studies synthesizing novel compounds to test against various bacterial and fungal strains. The results from these studies indicate that some benzothiazole derivatives possess significant antimicrobial activities, making them potential candidates for the development of new antimicrobial agents. This includes the ability to inhibit the action of enzymes critical to bacterial survival, thus showcasing the versatility of benzothiazole derivatives in addressing infectious diseases (Azzam et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6S/c1-23-14-6-10(7-15(24-2)17(14)25-3)18(22)21-19-20-11-8-12-13(9-16(11)28-19)27-5-4-26-12/h6-9H,4-5H2,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHISUGZOXHMQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-2,4-dioxo-2,3,4,6,7,8-hexahydro-1H-cyclopenta[5,6]pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2835317.png)
![2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2835319.png)
![10-Fluoro-4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylic acid](/img/structure/B2835320.png)
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2835321.png)

![Methyl 4-[({12-amino-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-10-yl}sulfanyl)methyl]benzoate](/img/structure/B2835323.png)
![1-{[3,5-dimethyl-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2835329.png)



![2-Amino-4-(4-hydroxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2835336.png)
![1,7-dimethyl-9-(2-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2835337.png)
![Methyl 3-({[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B2835338.png)
